Potency Comparison: sEH inhibitor-5 (D016) vs. t-AUCB
sEH inhibitor-5 (D016) exhibits a 67-fold increase in potency relative to t-AUCB under identical assay conditions [1].
| Evidence Dimension | sEH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.1 nM |
| Comparator Or Baseline | t-AUCB: 6.7 nM (calculated from 67-fold difference) or 8 nM (mouse sEH) |
| Quantified Difference | 67-fold more potent |
| Conditions | Fluorescent-based sEH activity assay |
Why This Matters
Researchers requiring maximum target engagement in vitro should prioritize D016 over t-AUCB to achieve comparable inhibition at substantially lower concentrations, reducing off-target effects.
- [1] Han, Y. et al. Ligand-based optimization to identify novel 2-aminobenzo[d]thiazole derivatives as potent sEH inhibitors with anti-inflammatory effects. Eur. J. Med. Chem. 2021, 211, 113025. View Source
